2-bromopyridine-4-sulfonamide
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Overview
Description
2-Bromopyridine-4-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S It is a derivative of pyridine, where the bromine atom is attached to the second position and the sulfonamide group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromopyridine-4-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method is the bromination of 2-aminopyridine via diazotization followed by bromination . The sulfonamide group can then be introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents like hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation or reduction of the sulfonamide group.
Scientific Research Applications
2-Bromopyridine-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Mechanism of Action
The mechanism of action of 2-bromopyridine-4-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
2-Bromopyridine: A closely related compound with similar reactivity but lacking the sulfonamide group.
4-Bromopyridine-2-sulfonamide: An isomer with the bromine and sulfonamide groups in different positions.
Uniqueness: 2-Bromopyridine-4-sulfonamide is unique due to the specific positioning of the bromine and sulfonamide groups, which imparts distinct reactivity and biological activity
Properties
CAS No. |
2648962-44-9 |
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Molecular Formula |
C5H5BrN2O2S |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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